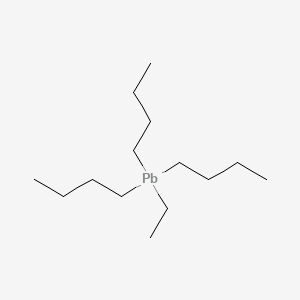
Plumbane, tributylethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plumbane, tributylethyl- is an organolead compound that features a lead atom bonded to three butyl groups and one ethyl group
Métodos De Preparación
The synthesis of plumbane, tributylethyl- typically involves the reaction of lead(IV) chloride with butyl and ethyl Grignard reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate and yield. Industrial production methods for organolead compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities.
Análisis De Reacciones Químicas
Plumbane, tributylethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form lead oxides and other byproducts.
Reduction: Reduction reactions can convert plumbane, tributylethyl- to lower oxidation states of lead.
Substitution: The butyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Plumbane, tributylethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds.
Biology: Studies have explored its potential effects on biological systems, although its toxicity limits its use.
Medicine: Research is ongoing to understand its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of plumbane, tributylethyl- involves its interaction with cellular components, particularly enzymes and receptors. It can inhibit or activate specific molecular pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with the retinoid-X receptor and peroxisome proliferator-activated receptor gamma.
Comparación Con Compuestos Similares
Plumbane, tributylethyl- can be compared with other organolead compounds such as tetraethyllead and tetramethyllead These compounds share similar chemical properties but differ in their specific alkyl groups and resulting reactivity
Similar compounds include:
Tetraethyllead: Used as an anti-knock agent in gasoline.
Tetramethyllead: Known for its use in organic synthesis.
Lead tetrafluoride: A lead compound with different chemical properties and applications.
Propiedades
IUPAC Name |
tributyl(ethyl)plumbane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2H5.Pb/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGMMMHLVLXRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Pb](CC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32Pb |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215468 |
Source


|
| Record name | Plumbane, tributylethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65151-10-2 |
Source


|
| Record name | Plumbane, tributylethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065151102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plumbane, tributylethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














